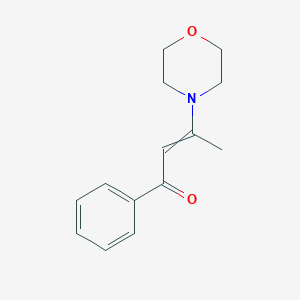
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is mainly used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is not well understood. However, it is believed to act as a precursor in the synthesis of various drugs and chemicals. It is also believed to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- are not well understood. However, it is known to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels. It is also believed to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and depression.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research and development of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-. One potential direction is the synthesis of new drugs and chemicals using this compound as a precursor. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, there is a need for further research on its toxicity and safety profile to ensure its safe use in various applications.
Synthesis Methods
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is synthesized through the oxidation of safrole, which is a natural organic compound found in various plants. The oxidation process involves the use of potassium permanganate, which converts safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- through a reductive amination process using morpholine and hydrogen gas.
Scientific Research Applications
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound is used in the synthesis of various drugs such as amphetamines, methamphetamine, and MDMA. In agriculture, it is used in the production of insecticides and herbicides. In material science, it is used in the production of polymers and resins.
properties
CAS RN |
14091-94-2 |
|---|---|
Product Name |
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- |
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-12(15-7-9-17-10-8-15)11-14(16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
LHPVEJGLVPQCMS-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



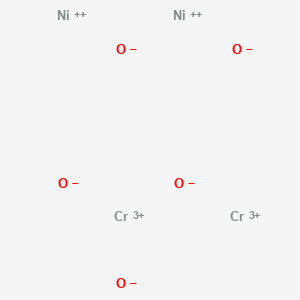

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
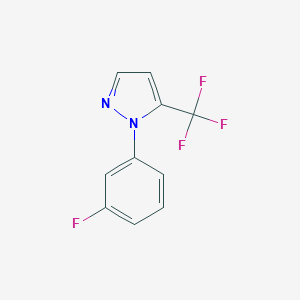
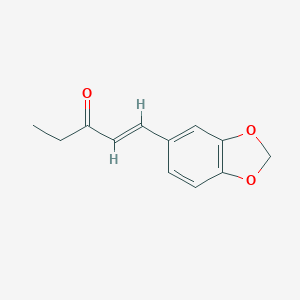
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

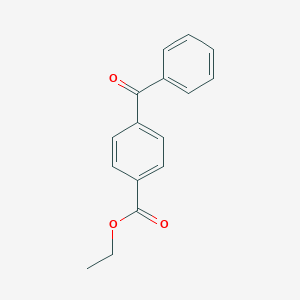
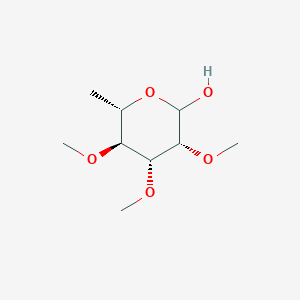
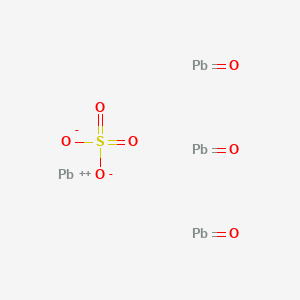
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
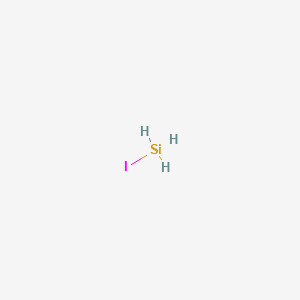
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)